2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

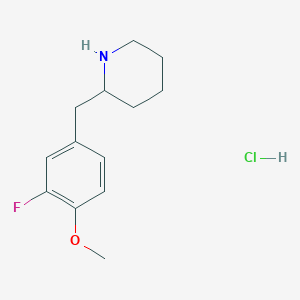

The systematic IUPAC name for this compound is 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1) . The structural representation consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position by a benzyl group. The benzyl group itself features a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. The hydrochloride salt forms via protonation of the piperidine nitrogen, creating a 1:1 ionic complex with a chloride counterion.

Structural Features :

- Piperidine core : Nitrogen at position 1, benzyl substitution at position 2.

- Benzyl substituent : Fluorine (electron-withdrawing) at C3, methoxy (electron-donating) at C4.

- Hydrochloride salt : Ionic interaction between protonated piperidine nitrogen and chloride ion.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₉ClFNO .

Atomic Composition :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 19 | 1.008 | 19.15 |

| Cl | 1 | 35.45 | 35.45 |

| F | 1 | 19.00 | 19.00 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 259.74 |

The calculated molecular weight (259.74 g/mol) aligns with experimental data (259.75 g/mol).

CAS Registry Number and Alternative Naming Conventions

CAS Registry Number : 1170364-71-2.

Alternative Names :

- 2-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride.

- 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride.

- Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1).

Naming variations arise from differences in substituent order (e.g., "3-fluoro-4-methoxy" vs. "4-methoxy-3-fluoro") and salt notation.

Salt Formation Rationale: Hydrochloride Counterion Significance

The hydrochloride salt form is preferred for its:

- Enhanced Solubility : Protonation of the piperidine nitrogen increases hydrophilicity, improving aqueous solubility compared to the free base. For example, hydrochloride salts often exhibit log P values 1–2 units lower than their free bases, favoring dissolution.

- Stability : Ionic bonding reduces volatility and hygroscopicity, minimizing degradation under ambient conditions.

- Crystallinity : Hydrochloride salts typically form stable crystalline solids, simplifying purification and storage.

- Bioavailability : Improved solubility enhances absorption in biological systems, a critical factor in pharmaceutical applications.

Counterion Selection : Hydrochloride is favored over alternatives (e.g., sulfate, mesylate) due to its low molecular weight, minimal steric effects, and compatibility with common synthetic protocols.

Tables :

Table 1 : Key Identifiers of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1) | |

| Molecular Formula | C₁₃H₁₉ClFNO | |

| Molecular Weight | 259.75 g/mol | |

| CAS Number | 1170364-71-2 |

Table 2 : Comparative Properties of Free Base vs. Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (Water) | Low | High |

| log P | ~1.7 (estimated) | ~0.5 (measured) |

| Crystallinity | Amorphous | Crystalline |

| Stability | Moderate | High |

Propriétés

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUIXMWQPZZGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588837 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170364-71-2 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to neutralize the hydrochloric acid generated and to maintain a basic environment that favors nucleophilic substitution.

- Solvent : Organic solvents such as dichloromethane (CH₂Cl₂) or toluene are employed to dissolve reactants and facilitate the reaction.

- Temperature : Typically ambient to moderate heating (room temperature to 60–80 °C) to optimize reaction rate without decomposing sensitive groups.

- Reaction Time : Generally 12–24 hours to ensure complete conversion.

Reaction Scheme

$$

\text{3-Fluoro-4-methoxybenzyl chloride} + \text{Piperidine} \xrightarrow[\text{NaOH or K}2\text{CO}3]{\text{CH}2\text{Cl}2 \text{ or toluene}} \text{2-(3-Fluoro-4-methoxy-benzyl)-piperidine}

$$

Hydrochloride Salt Formation

The free base product is subsequently treated with hydrochloric acid (HCl) to form the hydrochloride salt, which improves the compound’s stability, solubility, and handling properties.

$$

\text{2-(3-Fluoro-4-methoxy-benzyl)-piperidine} + \text{HCl} \rightarrow \text{2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride}

$$

Industrial Scale Considerations

- Continuous Flow Reactors : Industrial synthesis often employs continuous flow technology to enhance mixing, heat transfer, and reaction control, leading to improved yields and reproducibility.

- Automated Systems : Automation facilitates precise control over reaction parameters and scalability.

- Purification : Crystallization and filtration are preferred for large-scale purification to achieve high purity and yield.

Reaction Types and Mechanistic Insights

| Reaction Type | Reagents/Conditions | Outcome/Products | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Piperidine, NaOH or K₂CO₃, CH₂Cl₂/toluene | 2-(3-Fluoro-4-methoxy-benzyl)-piperidine | SN2 mechanism; benzyl chloride is a good electrophile; fluorine and methoxy groups influence reactivity |

| Hydrochloride Salt Formation | HCl (aqueous or gas) | Hydrochloride salt of the piperidine derivative | Enhances solubility and stability |

| Oxidation (optional) | KMnO₄, CrO₃ (acidic media) | Piperidone derivatives | Converts piperidine nitrogen to ketone; useful for further functionalization |

| Reduction (optional) | LiAlH₄, NaBH₄ (THF/EtOH) | Partially saturated or reduced piperidine forms | Modifies ring saturation and functionality |

| Hydrolysis | Strong acid/base | Demethylation or ring opening | Acidic conditions can demethylate methoxy; basic conditions may open piperidine ring |

Stability and Reactivity Notes

- The methoxy group at the 4-position is susceptible to demethylation under strongly acidic conditions (e.g., HBr or BBr₃), yielding hydroxy derivatives.

- The fluorine atom at the 3-position is generally stable due to the strong C–F bond but can participate in nucleophilic aromatic substitution under strongly basic conditions.

- The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to alter saturation.

Comparative Reactivity Table

| Compound | Key Reactivity Differences |

|---|---|

| This compound | Balanced reactivity due to electron-withdrawing fluorine and electron-donating methoxy; stable hydrochloride salt |

| 2-(3-Fluoro-benzyl)-piperidine | Faster nucleophilic aromatic substitution at fluorine site due to absence of methoxy steric/electronic effects |

| 4-(3-Fluoro-4-methoxy-benzyl)-piperidine | Increased steric hindrance reduces alkylation efficiency |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Nucleophilic substitution | 3-Fluoro-4-methoxybenzyl chloride, piperidine, NaOH or K₂CO₃, CH₂Cl₂ or toluene, RT to 80 °C, 12–24 h | Formation of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine |

| 2. Hydrochloride salt formation | HCl (aqueous or gas) | Conversion to hydrochloride salt for stability |

| 3. Optional oxidation/reduction | KMnO₄, CrO₃ or LiAlH₄, NaBH₄ | Functional group modification on piperidine ring |

| 4. Purification | Crystallization, filtration, chromatography | Achieve high purity and yield |

Research Findings and Practical Notes

- The reaction proceeds efficiently under mild conditions with good yields.

- The presence of both fluorine and methoxy groups modulates electronic properties, influencing reaction rates and product stability.

- Industrial processes optimize solvent choice, temperature, and base to maximize yield and minimize impurities.

- The hydrochloride salt form is preferred for pharmaceutical and research applications due to enhanced solubility and handling.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position and methoxy group at the 4-position of the benzyl ring participate in nucleophilic aromatic substitution (NAS) under specific conditions:

For example, treatment with BBr₃ selectively demethylates the 4-methoxy group to yield 2-(3-fluoro-4-hydroxy-benzyl)-piperidine . Fluorine substitution is less common due to its strong C–F bond but occurs under strongly basic conditions .

Oxidation and Reduction of the Piperidine Ring

The piperidine ring undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ in acidic media | Piperidone derivatives | |

| Reduction | LiAlH₄ or NaBH₄ in THF/EtOH | Partially saturated or decahydro forms |

Oxidation typically converts the piperidine nitrogen to a ketone, forming 2-(3-fluoro-4-methoxy-benzyl)-piperidin-4-one, which is useful for further functionalization . Reductive amination with aldehydes (e.g., PhCH₂CHO) generates N-alkylated derivatives .

Salt Formation and Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5 ) reacts with acids to form stable salts:

| Reagent | Product | Application |

|---|---|---|

| HCl (gaseous) | Hydrochloride salt (improved solubility) | Pharmaceutical formulations |

| H₂SO₄ | Sulfate salt (enhanced crystallinity) | Industrial purification |

The hydrochloride form is predominant in commercial samples due to its stability and ease of crystallization.

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives with boronic acids | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, KOtBu | N-Arylated piperidines |

For instance, coupling with arylboronic acids introduces substituents at the benzyl ring’s para position .

Functionalization via Alkylation/Acylation

The piperidine nitrogen undergoes alkylation or acylation:

| Reagent | Conditions | Products |

|---|---|---|

| 4-Chlorobutyrophenone | Toluene, reflux, KI catalyst | N-Alkylated derivatives (e.g., analgesics) |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylated analogs |

These reactions are critical for modifying biological activity. For example, N-alkylation with 4-chloro-4′-fluorobutyrophenone yields neuroactive compounds .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

| Condition | Observation | Degradation Pathway |

|---|---|---|

| Acidic (pH <3) | Partial demethylation of the methoxy group | Formation of phenolic byproducts |

| Basic (pH >10) | Piperidine ring opening | Formation of linear amines |

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights its unique reactivity:

Applications De Recherche Scientifique

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The fluorine atom and methoxy group can enhance the compound’s binding affinity and specificity. The piperidine ring may interact with specific binding sites, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following compounds share the piperidine core with benzyl substitutions but differ in substituent patterns (Table 1):

Structural Insights :

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity :

- While direct data for the target compound are unavailable, structurally related 2-thiouracil derivatives with piperidine substitutions (e.g., compounds 3a–d in ) exhibit Gram-positive antibacterial activity (MIC: 2–16 µg/mL) and antifungal effects against Candida albicans .

Acetylcholinesterase (AChE) Inhibition :

- Rigid indanone-piperidine hybrids (e.g., E2020 in ) show potent AChE inhibition (IC₅₀ = 5.7 nM) due to optimal π-π stacking and hydrogen bonding. The target compound’s methoxy group may mimic the dimethoxy groups in E2020, though its flexible benzyl chain could reduce potency .

Physicochemical Properties :

- Melting Point: Analogous piperidine hydrochlorides (e.g., 1-(2-(4–(4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperidine HCl in ) have m.p. 85–87°C, suggesting similar thermal stability for the target compound .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for drug delivery .

Activité Biologique

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-4-methoxy-benzyl group. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves interactions with various biological targets, including receptors and enzymes. The methoxy group can facilitate hydrogen bonding, while the fluorine atom may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

In vitro studies have demonstrated that certain piperidine derivatives possess anticancer activity by inducing apoptosis in cancer cell lines. The specific mechanisms often involve modulation of signaling pathways associated with cell survival and proliferation .

Analgesic Effects

Recent investigations into the analgesic properties of related compounds reveal their potential as TRPV1 antagonists, which could provide relief from neuropathic pain. In vivo studies have shown significant anti-allodynic effects in models of neuropathic pain, indicating a promising therapeutic application for pain management .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Analgesic | Significant anti-allodynic effects in models |

Case Study: Analgesic Activity

A study focused on the analgesic effects of TRPV1 antagonists demonstrated that compounds structurally similar to this compound exhibited dose-dependent antiallodynic effects. In a chronic constriction injury mouse model, one compound showed an 83% maximum possible effect (MPE) at a dosage of 10 mg/kg, highlighting its potential as a therapeutic agent for neuropathic pain .

Q & A

Q. What strategies can mitigate batch-to-batch variability in synthesis?

- Methodological Answer:

- Standardization: Fix stoichiometric ratios (e.g., ±1% tolerance for limiting reagents) and reaction time (±5%).

- Quality Control: Integrate real-time HPLC monitoring with automated feedback loops to adjust parameters.

- Workup Consistency: Use centrifugal extractors for phase separation and lyophilization for solvent removal .

Data Contradiction Analysis

- Example Scenario: Conflicting melting points reported in literature (e.g., 175–180°C vs. 170–175°C).

- Resolution:

Verify purity via DSC (Differential Scanning Calorimetry) to detect polymorphic forms.

Compare analytical methods: Some studies may report decomposition points rather than true melting points.

Replicate conditions (heating rate, sample prep) from original studies to identify methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.